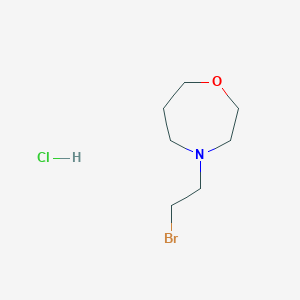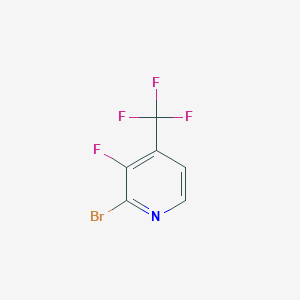
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can have significant effects on cellular function.
Mode of Action
It is known that it acts as a reactant in the preparation of aminopyridines through amination reactions . This suggests that it may interact with its targets through the formation of new chemical bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine are likely related to its role as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that can influence various biochemical pathways, including those involved in cell signaling, neurotransmission, and other cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of aminopyridines . These compounds can have various effects on cells, depending on their specific structures and the pathways they influence.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It is often used as a building block in the preparation of pyrazolopyridines, which are kinase inhibitors used in the treatment of cancer and neurodegenerative diseases . This compound interacts with various enzymes and proteins, including kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these enzymes is typically characterized by the formation of covalent bonds, leading to the inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, thereby affecting downstream signaling pathways. This can lead to changes in gene expression and metabolic activities within the cell. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. This compound binds to the active site of the kinase enzyme, preventing the transfer of phosphate groups to substrate molecules. This inhibition can lead to a decrease in the activity of signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can affect gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of kinase activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, it may induce toxic effects, including liver damage and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze the oxidation of this compound. The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes is crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. The localization of this compound can also affect its ability to inhibit kinase activity and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the regioselective deprotonation at the C-3 position of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA) followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another approach involves the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding pyridines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the bromine atom.
2-Bromo-4-(trifluoromethyl)pyridine: Similar but lacks the fluorine atom at the C-3 position.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of bromine and fluorine.
Uniqueness
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFDOQWDICLWTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-05-0 |
Source


|
| Record name | 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
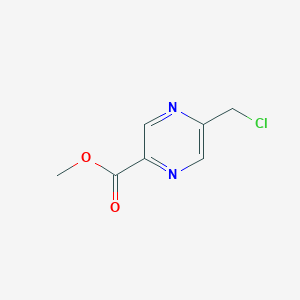
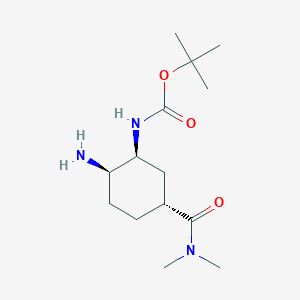
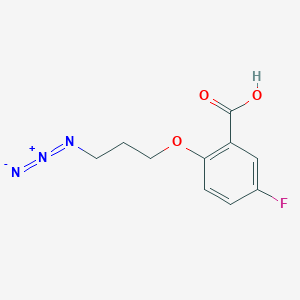
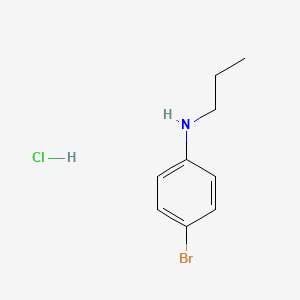
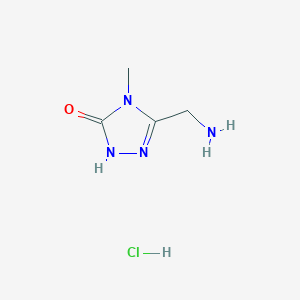
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)
![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)
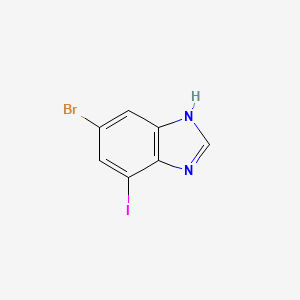
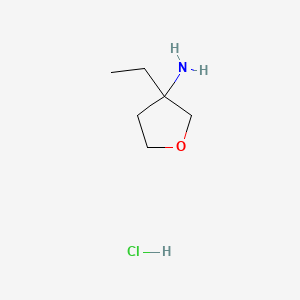
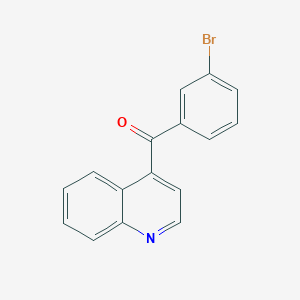
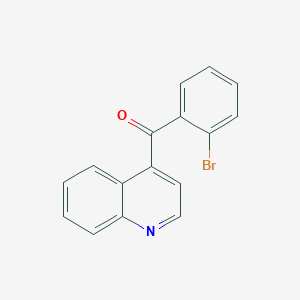
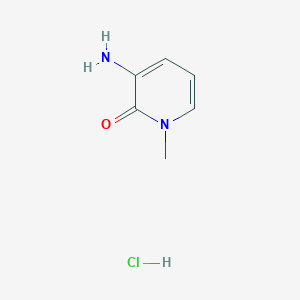
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
